5alpha-Dihydronandrolone
Overview
Description
5alpha-Dihydronandrolone, also known as Dihydronandrolone (DHN), is a synthetic androgenic steroid. It is a modified form of the hormone testosterone, where the 19th carbon atom has been removed. DHN is a potent androgenic agent that has been used in scientific research for its potential therapeutic applications.
Mechanism Of Action
DHN exerts its effects through binding to androgen receptors in the body. Once bound, DHN promotes protein synthesis and muscle growth, leading to an increase in muscle mass and strength. DHN also has anabolic effects on bone tissue, leading to an increase in bone density. Additionally, DHN has been shown to improve cognitive function by enhancing synaptic plasticity in the brain.
Biochemical And Physiological Effects
DHN has been shown to have numerous biochemical and physiological effects in the body. It increases protein synthesis and muscle growth, leading to an increase in muscle mass and strength. DHN also has anabolic effects on bone tissue, leading to an increase in bone density. Additionally, DHN has been shown to improve cognitive function by enhancing synaptic plasticity in the brain.
Advantages And Limitations For Lab Experiments
DHN has several advantages as a research tool. It is a potent androgenic steroid that can be used to investigate the mechanisms of androgen action in the body. DHN is also relatively stable and can be stored for long periods of time without degradation. However, DHN has some limitations as a research tool. It is a synthetic steroid that may not accurately reflect the effects of endogenous androgens in the body. Additionally, DHN may have off-target effects that could confound experimental results.
Future Directions
There are several potential future directions for research on DHN. One area of interest is the potential therapeutic applications of DHN in the treatment of male hypogonadism, osteoporosis, and Alzheimer's disease. Another area of interest is the potential use of DHN as a research tool to investigate the mechanisms of androgen action in the body. Additionally, future research could investigate the potential off-target effects of DHN and how these effects could impact experimental results.
Synthesis Methods
DHN is synthesized from testosterone through a process called hydrogenation. In this process, the double bond between the 4th and 5th carbon atoms is reduced, resulting in the formation of DHN. DHN can also be synthesized from dehydroepiandrosterone (DHEA) through a similar process.
Scientific Research Applications
DHN has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its ability to improve muscle mass and strength, bone density, and cognitive function. DHN has also been investigated for its potential use in the treatment of male hypogonadism, osteoporosis, and Alzheimer's disease.
properties
IUPAC Name |
(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBIEJVJWNXBU-PNOKGRBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931866 | |
Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Dihydronandrolone | |
CAS RN |
1434-85-1 | |
Record name | 17β-Hydroxy-5α-estran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dihydro-19-nortestosterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001434851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17beta-Hydroxy-5alpha-estran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60931866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-DIHYDRONANDROLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V6O3097Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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